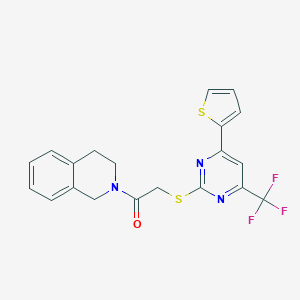
2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl 4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl 4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl sulfide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to possess unique properties that make it suitable for use in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.
Mécanisme D'action
The mechanism of action of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl 4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl sulfide involves the inhibition of various enzymes and signaling pathways that are involved in the development and progression of diseases. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Additionally, this compound has been shown to inhibit the activity of various kinases, including Akt and ERK, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl 4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl sulfide are diverse and depend on the specific application. This compound has been found to possess potent antioxidant and anti-inflammatory properties, making it suitable for use in the treatment of various diseases. Additionally, this compound has been shown to possess antiproliferative and proapoptotic effects, making it a promising candidate for the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl 4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl sulfide in lab experiments include its potent biological activity and its ability to selectively target specific enzymes and signaling pathways. However, the limitations of using this compound in lab experiments include its potential toxicity and its limited solubility in water.
Orientations Futures
There are several future directions for the use of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl 4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl sulfide in scientific research. These include the development of more potent and selective analogs of this compound, the investigation of its potential use in the treatment of specific diseases, and the exploration of its potential use as a tool in chemical biology research.
In conclusion, 2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl 4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl sulfide is a promising compound that has been extensively studied for its potential applications in scientific research. This compound possesses potent biological activity and has been shown to exhibit a range of biochemical and physiological effects, making it suitable for use in the treatment of various diseases. However, further research is needed to fully understand the potential of this compound and to develop more potent and selective analogs.
Méthodes De Synthèse
The synthesis of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl 4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl sulfide involves the reaction of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl 4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl sulfonyl chloride with a thiol compound. The reaction takes place in the presence of a base and a solvent, typically dimethylformamide or acetonitrile.
Applications De Recherche Scientifique
2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl 4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl sulfide has been found to exhibit a range of biological activities that make it suitable for use in scientific research. This compound has been shown to possess potent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases, including cancer, diabetes, and cardiovascular disorders.
Propriétés
Formule moléculaire |
C20H16F3N3OS2 |
|---|---|
Poids moléculaire |
435.5 g/mol |
Nom IUPAC |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylethanone |
InChI |
InChI=1S/C20H16F3N3OS2/c21-20(22,23)17-10-15(16-6-3-9-28-16)24-19(25-17)29-12-18(27)26-8-7-13-4-1-2-5-14(13)11-26/h1-6,9-10H,7-8,11-12H2 |
Clé InChI |
UNDOKYCXEFAYET-UHFFFAOYSA-N |
SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CSC3=NC(=CC(=N3)C(F)(F)F)C4=CC=CS4 |
SMILES canonique |
C1CN(CC2=CC=CC=C21)C(=O)CSC3=NC(=CC(=N3)C(F)(F)F)C4=CC=CS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-(2-ethylanilino)-2-oxoethoxy]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B284231.png)
![N-(3-chloro-2-methylphenyl)-4-[2-(2-ethoxyanilino)-2-oxoethoxy]benzamide](/img/structure/B284232.png)
![4-[2-(benzylamino)-2-oxoethoxy]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B284234.png)
![N-(3-chloro-2-methylphenyl)-4-[2-(2-ethylanilino)-2-oxoethoxy]benzamide](/img/structure/B284235.png)
![N-(3-chloro-2-methylphenyl)-4-[2-(2,3-dimethylanilino)-2-oxoethoxy]benzamide](/img/structure/B284236.png)
![N-(2,6-diisopropylphenyl)-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzamide](/img/structure/B284237.png)
![4-[2-(2-ethoxyanilino)-2-oxoethoxy]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B284238.png)



![4-methoxy-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B284254.png)
![2-ethoxy-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B284256.png)
![N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]butanamide](/img/structure/B284258.png)
![5-(4-Methoxyanilino)-2-[(3-methylphenoxy)methyl]-4-oxazolecarbonitrile](/img/structure/B284272.png)